2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate
Overview
Description
2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate typically involves the reaction of pyridine derivatives with pyrimidine carboxylic acids. One common method includes the use of halogen-metal exchange reactions followed by borylation . Another approach involves the cyclization of pyridine derivatives with appropriate carboxylic acid precursors .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing efficient catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is a notable method in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: Known for their diverse reactivity and applications in pharmaceuticals and materials science.
Thiazolo[3,2-a]pyrimidines: Exhibiting high biological activity, including anti-tumor and antibacterial properties.
Uniqueness
2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate is unique due to its dual pyridine-pyrimidine structure, which provides a versatile platform for chemical modifications and the development of novel compounds with enhanced properties.
Properties
IUPAC Name |
2-pyridin-2-ylpyrimidine-5-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2.H2O/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8;/h1-6H,(H,14,15);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGNKVJHRWAYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-97-2 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-(2-pyridinyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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